6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate
描述
The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a 4-oxo-pyran ring, which is further esterified with a 3,4-dimethoxybenzoate group. This structure combines three pharmacologically relevant motifs:
- 1,3,4-Thiadiazole: Known for antibacterial, antifungal, and enzyme-inhibitory properties due to its electron-rich sulfur and nitrogen atoms .
- 4-Oxo-pyran: A scaffold associated with anti-inflammatory and antimicrobial activities.
- 3,4-Dimethoxybenzoate: Enhances lipophilicity and may improve membrane permeability .
Synthesis of this compound involves:
Reacting substituted benzoic acids (e.g., 3,4-dimethoxybenzoic acid) with thionyl chloride to form an acyl chloride intermediate.
Coupling the intermediate with a pyran-thiadiazole precursor (e.g., (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-mercaptotetrahydro-2H-pyran derivatives) in the presence of triethylamine .
属性
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S2/c1-10(23)20-18-21-22-19(31-18)30-9-12-7-13(24)16(8-28-12)29-17(25)11-4-5-14(26-2)15(6-11)27-3/h4-8H,9H2,1-3H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHQDIKYWLSEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic compound that incorporates several functional groups, including a pyran ring and a thiadiazole moiety. Its molecular formula is , with a molecular weight of approximately 538.61 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step reactions that combine various functional groups. The presence of the acetamido group enhances its biological profile, potentially increasing solubility and reactivity. The structural uniqueness of this compound may contribute to its biological activity compared to other similar compounds.
Antitumor Activity
Research indicates that compounds containing thiadiazole and pyran structures exhibit significant antitumor activity. For instance, derivatives of thiadiazole have been shown to possess cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. In studies involving similar compounds, IC50 values (the concentration required to inhibit cell growth by 50%) were reported as low as 29 μM for effective derivatives . The cytotoxic activity is often attributed to enhanced lipophilicity and the ability to interact with biological targets effectively.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3b | MCF-7 | 73 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key cellular pathways associated with cancer proliferation. The thiadiazole moiety may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. Additionally, the presence of multiple functional groups allows for diverse interactions within biological systems, potentially leading to improved therapeutic efficacy.
Case Studies
- Cytotoxic Evaluation : In a study evaluating various thiadiazole derivatives, it was found that modifications in the structure significantly impacted their cytotoxic properties. Compounds with dual functionalities such as phthalimide moieties alongside thiadiazole structures displayed markedly higher antitumor activity compared to simpler analogs .
- Pharmacological Profiles : A series of studies have reported on the synthesis and evaluation of related compounds, revealing that structural alterations can lead to significant variations in biological activity. For example, modifications in the substituents on the thiadiazole ring have been linked to enhanced anticancer properties .
科学研究应用
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis .
Anticancer Properties
The compound's structure may also confer anticancer properties. Thiadiazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, research on related compounds has demonstrated their effectiveness in targeting RET kinase, which is implicated in certain types of cancers. This suggests that 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate could be a candidate for further investigation as an anticancer agent .
Anti-inflammatory Effects
Some studies have indicated that thiadiazole-containing compounds possess anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for developing treatments for inflammatory diseases .
Case Study 1: Antimicrobial Screening
A study tested various thiadiazole derivatives for antimicrobial activity against common pathogens. The results showed that compounds with similar structures to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating potential as broad-spectrum antimicrobials .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines. One derivative demonstrated a dose-dependent inhibition of cell proliferation in RET-positive cancer cells. This highlights the potential of the target compound in cancer therapy through selective kinase inhibition .
相似化合物的比较
Structural Analogs from the 4a-4q Series ()
A series of compounds (4a-4q) shares the core structure of the target molecule but varies in the substituents on the benzamido group of the thiadiazole ring. Key examples include:
Key Findings :
Precursor Compound with Amino Substituent ()
The precursor (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate differs in the absence of the acetamido and benzoate groups.
- Amino group vs.
- Bioactivity: Amino-substituted thiadiazoles are often intermediates for further functionalization, whereas acetamido derivatives (as in the target compound) exhibit enhanced enzyme inhibition .
Thiadiazole-Acetamido Derivatives ()
Simpler thiadiazole-acetamido compounds include:
- N-(1,3,4-Thiadiazol-2-yl)acetamide (Compound c): Lacks the pyran-benzoate moiety, reducing molecular complexity and bioavailability.
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (Compound d): The free thiol group increases reactivity but may lead to instability .
Comparison :
The target compound’s pyran-benzoate extension likely confers higher target specificity and prolonged half-life compared to these simpler analogs.
Cefazolin ()
Cefazolin, a first-generation cephalosporin antibiotic, shares a thiadiazolylthio-methyl group but incorporates a β-lactam ring for cell wall synthesis inhibition.
- Mechanistic Difference : The target compound lacks the β-lactam motif, suggesting a distinct mode of action (e.g., enzyme inhibition vs. cell wall disruption).
- Structural Similarity : Both compounds utilize the thiadiazole-thioether linkage, which may contribute to binding affinity in bacterial targets .
Physicochemical Properties
| Property | Target Compound | 4a (2-Methyl) | Cefazolin |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~500 g/mol | 476 g/mol |
| Solubility | Low (lipophilic) | Moderate | High (ionizable carboxylate) |
| Stability | High (ester groups) | Moderate | Moderate (β-lactam susceptibility) |
Notes:
- The target compound’s ester and acetamido groups confer stability but limit aqueous solubility .
常见问题
Q. Critical parameters :
- Temperature : Maintain 60–80°C during cyclization to avoid side products .
- Solvent choice : DMF or THF enhances solubility of intermediates .
- Catalysts : Triethylamine (TEA) improves acylation efficiency .
Basic: What analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to verify substituent positions (e.g., thiadiazole S-CH₂-pyran linkage at δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 537.1 for C₂₂H₂₀N₃O₇S₂) .
- X-ray crystallography : Resolves ambiguous stereochemistry in the pyran-4-one ring .
Basic: What biological activities have been reported for structurally analogous compounds?
Answer:
Comparative studies of related heterocycles reveal:
| Compound Class | Biological Activity | Key Features | Source |
|---|---|---|---|
| Thiadiazole-pyran hybrids | Antimicrobial (MIC: 2–8 µg/mL) | Synergy between thioether and ketone | |
| Dimethoxybenzoate derivatives | Anticancer (IC₅₀: 10–50 µM) | ROS generation via quinone formation | |
| Thiazole-triazole conjugates | Anti-inflammatory (COX-2 inhibition) | Multi-target interactions |
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its therapeutic potential?
Answer:
- Substituent modification : Replace 3,4-dimethoxybenzoate with electron-withdrawing groups (e.g., nitro) to test redox activity .
- Bioisosteric replacement : Substitute the thiadiazole ring with oxadiazole to assess metabolic stability .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions with targets like EGFR or DNA gyrase .
Q. Example SAR table :
| Modification Site | Activity Change | Hypothesis |
|---|---|---|
| Acetamido → trifluoroacetamido | ↑ Cytotoxicity (2-fold) | Enhanced electrophilicity |
| Pyran-4-one → dihydropyran | ↓ Antimicrobial | Loss of conjugated ketone system |
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer:
- Assay standardization : Validate in vitro protocols (e.g., broth microdilution vs. agar diffusion) to minimize variability .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
- Formulation optimization : Test bioavailability via nanoemulsion or liposomal encapsulation .
Advanced: What strategies mitigate low yield during the final coupling step?
Answer:
- Catalyst screening : Employ Pd/Cu co-catalysis for efficient C-S bond formation .
- Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 2 hrs (70°C, 300 W) .
- Purification : Use preparative HPLC with C18 columns to isolate the product from thiomethylation byproducts .
Advanced: How can molecular interactions with enzymatic targets be elucidated?
Answer:
- Molecular docking : Simulate binding to CYP450 or tubulin using Schrödinger Suite .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) for ATP-binding pockets .
- CRISPR-Cas9 knockouts : Validate target specificity in cell lines (e.g., HEK293T) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
